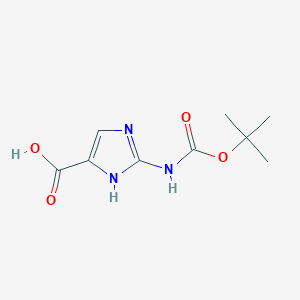
3-(4-methyl-1H-imidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a product of histidine metabolism and has a molecular formula of C6H8N2O2 . This compound is of significant interest due to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the synthesis from (2E)-3-(1H-Imidazole-4-yl)propenoic acid . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
3-(4-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
3-(4-methyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its role as a metabolite of histidine. It may undergo oxidation or transamination, leading to various biological effects. The compound interacts with molecular targets and pathways involved in histidine metabolism, influencing cellular processes and metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
- Dihydrourocanic acid
Uniqueness
3-(4-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific structure and role in histidine metabolism. Unlike other similar compounds, it has distinct chemical properties and biological activities that make it valuable in various research and industrial applications .
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI 键 |
SQHYTBSLFKLRLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)




![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

